2-tert-Butyl-3-(propan-2-yl)-2H-indazole

Lipophilicity Physicochemical Properties LogP

2-tert-Butyl-3-(propan-2-yl)-2H-indazole (CAS 62987-34-2) is a synthetic indazole derivative belonging to the 2H-indazole class, which is a key scaffold in medicinal chemistry due to its bioisosterism with phenol and its metabolic stability. This compound features a tert-butyl group at the 2-position and an isopropyl group at the 3-position of the indazole ring system.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 62987-34-2
Cat. No. B11885192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-3-(propan-2-yl)-2H-indazole
CAS62987-34-2
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=CC=CC2=NN1C(C)(C)C
InChIInChI=1S/C14H20N2/c1-10(2)13-11-8-6-7-9-12(11)15-16(13)14(3,4)5/h6-10H,1-5H3
InChIKeyTZAPCQZMAZYGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-3-(propan-2-yl)-2H-indazole (CAS 62987-34-2): Core Chemical Profile and Supplier Specifications


2-tert-Butyl-3-(propan-2-yl)-2H-indazole (CAS 62987-34-2) is a synthetic indazole derivative belonging to the 2H-indazole class, which is a key scaffold in medicinal chemistry due to its bioisosterism with phenol and its metabolic stability. This compound features a tert-butyl group at the 2-position and an isopropyl group at the 3-position of the indazole ring system. Its molecular formula is C14H20N2, with a molecular weight of 216.32 g/mol. The compound is primarily utilized as a research intermediate and a high-purity standard, with commercially available batches often having a purity of not less than 98% (NLT 98%) as per vendor specifications . It is also characterized by its spectral data, with 1H NMR and MS (GC) spectra available in reference databases, confirming its structural identity [1].

Why 2-tert-Butyl-3-(propan-2-yl)-2H-indazole Cannot Be Arbitrarily Substituted by Common 2-Alkyl-2H-indazole Analogs


In scientific research and industrial applications, the interchange of 2-alkyl-2H-indazole derivatives is not feasible due to significant differences in their physicochemical properties, which are driven by the specific nature of the N2- and C3-substituents. The lipophilicity, as measured by the octanol-water partition coefficient (LogP), is a critical parameter that influences a compound's solubility, membrane permeability, and, consequently, its behavior in biological assays or its performance as an intermediate in synthetic chemistry. As the steric bulk and carbon content of the substituent increases, there is a corresponding and substantial shift in LogP. Therefore, selecting a specific analog like 2-tert-butyl-3-(propan-2-yl)-2H-indazole is not a trivial choice but a necessary one based on its precise physicochemical fingerprint, which dictates its suitability for a given application where a specific hydrophobic or steric profile is required.

Evidence-Based Differentiation Guide for 2-tert-Butyl-3-(propan-2-yl)-2H-indazole (CAS 62987-34-2)


Increased Lipophilicity of 2-tert-Butyl-3-isopropyl-2H-indazole Compared to Smaller 2-Alkyl-2H-indazoles

The compound exhibits a significantly higher lipophilicity (LogP = 3.91) than its smaller 2-alkyl-substituted analogs, such as 2-methyl-2H-indazole (LogP ≈ 1.57) and 2-propyl-2H-indazole (LogP = 2.4). This quantifiable difference is a direct result of the combined hydrophobic contributions from the tert-butyl group at the 2-position and the isopropyl group at the 3-position. This substantial increase in LogP can be leveraged to enhance membrane permeability in cell-based assays or to alter the compound's partitioning in liquid-liquid extraction processes. [1]

Lipophilicity Physicochemical Properties LogP Solubility

Consistent Polar Surface Area Across 2-Alkyl-2H-indazole Analogs Ensures Predictable Passive Permeability Baseline

Despite the large difference in LogP, the topological polar surface area (PSA) of 2-tert-butyl-3-isopropyl-2H-indazole remains identical to that of its less substituted analog, 2-methyl-2H-indazole, at 17.82 Ų. This indicates that the addition of bulky, non-polar alkyl groups does not alter the core indazole scaffold's capacity for polar interactions. This consistent low PSA is a favorable indicator for passive membrane permeability, suggesting that the compound's higher LogP can enhance permeability without the confounding effect of changing the molecule's polar interaction profile.

Polar Surface Area PSA Bioavailability Membrane Permeability

High Purity Grade (NLT 98%) of 2-tert-Butyl-3-(propan-2-yl)-2H-indazole for Reproducible Research and Development

Commercial specifications for this compound list a purity of 'Not Less Than 98%' (NLT 98%) from at least one major supplier. This high purity standard ensures that the compound is suitable for sensitive applications, such as use as a reference standard, in precise synthetic transformations where impurities could affect yield or selectivity, or in biological assays where off-target effects from contaminants must be minimized. While many simpler 2-alkylindazoles are also available at similar purity levels, this specification is a critical procurement criterion that must be verified, as lower-purity batches can compromise experimental reproducibility.

Purity Quality Control Reproducibility Chemical Intermediate

Primary Research and Industrial Use Cases for 2-tert-Butyl-3-(propan-2-yl)-2H-indazole (CAS 62987-34-2) Based on Differentiated Physicochemical Evidence


Development of Lipophilic Chemical Probes and Lead Optimization

The significantly elevated LogP of 3.91, compared to smaller 2-alkyl analogs, makes this compound an excellent candidate for constructing lipophilic chemical probes or for optimizing lead compounds in drug discovery programs. Its high lipophilicity can be exploited to enhance the passive diffusion of a larger pharmacophore across lipid bilayers, while the consistent low PSA of 17.82 Ų suggests that this increase in LogP is achieved without introducing additional polar liabilities. This property set is particularly relevant for designing molecules targeting intracellular receptors or crossing the blood-brain barrier, where a higher LogP is often a prerequisite. [1]

Chromatography Method Development and Analytical Reference Standard

The availability of verified spectral data (1H NMR and GC-MS) [1] and a high purity specification (NLT 98%) supports the use of 2-tert-butyl-3-(propan-2-yl)-2H-indazole as a reference standard for analytical method development. Its unique and well-defined physicochemical profile (LogP, PSA, and molecular weight) makes it a valuable retention time marker in reversed-phase high-performance liquid chromatography (RP-HPLC) method development, particularly for analyzing other lipophilic indazole derivatives or for monitoring reactions in process chemistry. The compound's consistent quality ensures reliable calibration and system suitability testing.

Synthetic Intermediate for Bulky, Hindered Indazole Derivatives

The presence of both a tert-butyl and an isopropyl group on the indazole core introduces significant steric bulk. This makes 2-tert-butyl-3-(propan-2-yl)-2H-indazole a valuable intermediate for the synthesis of more complex molecules where steric hindrance is a design element. For instance, it could serve as a precursor to catalysts, ligands, or functional materials where the bulky groups influence reaction selectivity or material packing. Its distinct LogP value of 3.91 also aids in monitoring the progress of reactions and in the purification of downstream products through standard extraction and chromatography techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-Butyl-3-(propan-2-yl)-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.